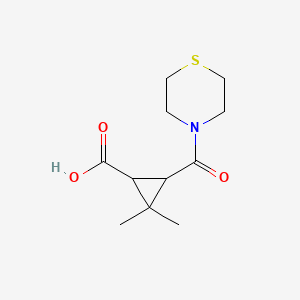![molecular formula C17H24N2O4 B1326881 {(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-83-1](/img/structure/B1326881.png)
{(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-methylpiperidine, which can be achieved through the hydrogenation of 2-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Acylation Reaction: The 2-methylpiperidine is then acylated with an appropriate acyl chloride, such as 2-oxoethyl chloride, in the presence of a base like triethylamine to form the 2-(2-methylpiperidin-1-yl)-2-oxoethyl intermediate.
Coupling with 4-Methoxyaniline: The intermediate is then coupled with 4-methoxyaniline through a nucleophilic substitution reaction, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Final Amino Acid Formation: The resulting product is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry
In the materials science field, this compound could be explored for its potential use in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which {(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the methoxyphenyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}propanoic acid
- **(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}butanoic acid
Uniqueness
The unique combination of functional groups in {(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid provides distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13-5-3-4-10-19(13)16(20)11-18(12-17(21)22)14-6-8-15(23-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPLTOKNZAYLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)
![((4-Methoxyphenyl){2-[(4-methylpiperazin-1-YL)-amino]-2-oxoethyl}amino)acetic acid](/img/structure/B1326830.png)
![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326841.png)
![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326846.png)
